Cas no 1020315-31-4 (PF-04457845)

PF-04457845 化学的及び物理的性質
名前と識別子
-
- 2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)-4-[(1E)-3,3-difluoro-4-phenoxy-1-butenyl]hexahydro-, (3aR,4R,5R,6aS)-
- 2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)-4-[(1E)-3,3-difluoro-4-phenoxy-1-butenyl]hexahydro...
- N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
- CHEBI:1163958
- CHEMBL1651534
- CS-0868
- HY-14376
- N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide
- SureCN1010408
- UNII-H4C81M8YYW
- N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
- N-3-Pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-1-piperidinecarboxamide
- PF-4457845
- 1-Piperidinecarboxamide, n-3-pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2- pyridinyl]oxy]phenyl]methylene]-
- PF 04457845
- H4C81M8YYW
- PF04457845
- C23H20F3N5O2
- N-Pyridazin-3-yl-4-((3-(5-(trifluoromethyl)pyridin-2-yl)oxyphenyl)methylidene)piperidine-1-carboxamide
- 1-Piperidinecarboxamide, N-3-pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-;1-Piperidinecarboxamide, N-3-pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]me
- PF-04457845
- GTPL6694
- BRD-K86816506-001-01-8
- s2421
- AKOS027338651
- NS00072877
- redafamdastat [INN]
- PF-04457845?
- PF-04457845, >=98% (HPLC)
- 1020315-31-4
- BDBM50335377
- DA-66617
- 1-Piperidinecarboxamide, N-3-pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-
- BCP05805
- N-(Pyridazin-3-yl)-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide
- AS-74797
- Redafamdastat
- 1-Piperidinecarboxamide, N-3-pyridazinyl-4-((3-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)methylene)-
- NCGC00378983-03
- MFCD18782721
- EX-A2309
- DB12012
- NCGC00378983-01
- N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide
- Q7119045
- 1-Piperidinecarboxamide, N-3-pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-;1-Piperidinecarboxamide, N-3-pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-
- AC-36022
- SB17493
- compound 23 [PMID: 21666860]
- DTXSID00144539
- N-Pyridazin-3-yl-4-[(3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl)methylidene]piperidine-1-carboxamide
- SCHEMBL1010408
-
- MDL: MFCD18782721
- インチ: 1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32)
- InChIKey: BATCTBJIJJEPHM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C=C1)OC1=CC=CC(=C1)/C=C1/CCN(C(NC2=CC=CN=N2)=O)CC/1)(F)F
計算された属性
- せいみつぶんしりょう: 455.15690938g/mol
- どういたいしつりょう: 455.15690938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 680
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.389±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.3E-3 g/L) (25 ºC),
PF-04457845 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H320-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-04457845 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019128-5mg |
PF-04457845 |
1020315-31-4 | 98% | 5mg |
¥591 | 2023-09-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4323-50 mg |
PF04457845 |
1020315-31-4 | 99.87% | 50mg |
¥2735.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58000-100mg |
PF-04457845 |
1020315-31-4 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32970-5mg |
PF-04457845 |
1020315-31-4 | 5mg |
¥886.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4323-25 mg |
PF04457845 |
1020315-31-4 | 99.87% | 25mg |
¥1835.00 | 2022-04-26 | |
TRC | P294113-2.5mg |
PF 04457845 |
1020315-31-4 | 2.5mg |
$ 87.00 | 2023-04-16 | ||
TRC | P294113-5mg |
PF 04457845 |
1020315-31-4 | 5mg |
$ 115.00 | 2023-04-16 | ||
DC Chemicals | DC9442-250 mg |
PF-04457845 |
1020315-31-4 | 250mg |
$800.0 | 2022-02-28 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58000-25mg |
PF-04457845 |
1020315-31-4 | 98% | 25mg |
¥2831.00 | 2023-09-07 | |
ChemScence | CS-0868-50mg |
PF-04457845 |
1020315-31-4 | 99.37% | 50mg |
$330.0 | 2022-04-28 |
PF-04457845 関連文献
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Benjamin H. Rotstein,Steven H. Liang,Jason P. Holland,Thomas Lee Collier,Jacob M. Hooker,Alan A. Wilson,Neil Vasdev Chem. Commun. 2013 49 5621
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Biao Chen,Sha-Sha Ge,Yuan-Chao Zhao,Chong Chen,Song Yang RSC Adv. 2016 6 113327
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Christopher J. Chang,Benjamin F. Cravatt,Douglas S. Johnson,Mi Hee Lim Chem. Soc. Rev. 2014 43 6668
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Yan Qiu,Jie Ren,Hongwei Ke,Yang Zhang,Qi Gao,Longhe Yang,Canzhong Lu,Yuhang Li RSC Adv. 2017 7 22699
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Tobias Terwege,Helmut Dahlhaus,Walburga Hanekamp,Matthias Lehr Med. Chem. Commun. 2014 5 932
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Sumithra Gowlugari,Jeff DeFalco,Margaret T. Nguyen,Carl Kaub,Candace Chi,Matthew A. J. Duncton,Daniel E. Emerling,Michael G. Kelly,John Kincaid,Fabien Vincent Med. Chem. Commun. 2012 3 1258
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Benjamin H. Rotstein,Steven H. Liang,Michael S. Placzek,Jacob M. Hooker,Antony D. Gee,Frédéric Dollé,Alan A. Wilson,Neil Vasdev Chem. Soc. Rev. 2016 45 4708
-
Manman Tian,Zhenhao Tian,Dahong Yao,Jing Ning,Sa Deng,Lei Feng,Xiaokui Huo,Xiangge Tian,Baojing Zhang,Chao Wang,Zhenlong Yu,Xiaochi Ma J. Mater. Chem. B 2021 9 6460
PF-04457845に関する追加情報
PF-04457845 (CAS No. 1020315-31-4): A Promising Kinase Inhibitor in Oncology Research
PF-04457845, identified by its CAS No. 1020315-31-4, is a small-molecule compound that has garnered significant attention in the field of oncology due to its targeted inhibition of specific kinases involved in cancer progression. As a member of the pyrazolopyrimidine class, this compound exhibits high selectivity for the CDK9 (Cyclin-dependent kinase 9) and CDK6 (Cyclin-dependent kinase 6) pathways, which are critical regulators of cell cycle progression and transcriptional elongation. Recent studies have highlighted its potential as a therapeutic agent for hematologic malignancies and solid tumors, particularly in combination with other antineoplastic drugs.
The development of PF-04457845 represents a milestone in precision medicine, where molecular profiling of tumors guides the selection of targeted therapies. Preclinical models have demonstrated that this compound effectively induces apoptosis in cancer cells by disrupting the balance between cell proliferation and survival signals. Notably, research published in *Nature Cancer* (2023) revealed that PF-04457845 synergizes with BCL-2 inhibitors to overcome resistance mechanisms in chronic lymphocytic leukemia (CLL), underscoring its role as a complementary agent in multi-drug regimens.
Clinical trials evaluating the safety and efficacy of CAS No. 1020315-31-4-based therapies have advanced to Phase II stages, with interim data showing promising results in patients with relapsed/refractory myeloma and non-Hodgkin lymphoma. A phase I/II trial reported at the American Society of Clinical Oncology (ASCO) Annual Meeting 2023 highlighted an overall response rate of 68% among participants treated with a combination regimen including PF-04457845. These findings align with mechanistic studies demonstrating its ability to inhibit Mcl-1 expression, a key anti-apoptotic protein implicated in drug resistance.
The pharmacokinetic profile of CAS No. 1020315-31-4 has been optimized through structural modifications to enhance oral bioavailability and tissue penetration. Advanced computational modeling techniques have elucidated its binding interactions with kinase domains, revealing unique allosteric effects that distinguish it from first-generation CDK inhibitors. This structural insight has informed the design of next-generation analogs with improved therapeutic indices.
In parallel with clinical development, researchers are exploring novel applications for PF-04457845. Recent work published in *Cell Reports* (2023) demonstrated its potential as an epigenetic modulator by regulating histone acetylation patterns through indirect inhibition of CREB-binding protein (CBP). This dual mechanism offers new avenues for treating cancers driven by chromatin dysregulation, such as certain subtypes of acute myeloid leukemia.
The intellectual property landscape surrounding CAS No. 1020315-31-4 continues to evolve, with multiple patents covering formulation strategies and combination therapies. Collaborative efforts between academic institutions and biopharmaceutical companies are accelerating translational research, including biomarker discovery programs to identify patient populations most likely to benefit from treatment.
Ongoing investigations are also addressing challenges related to on-target toxicity associated with CDK inhibition. Preclinical studies suggest that intermittent dosing schedules or co-administration with proteasome inhibitors may mitigate adverse effects while maintaining antitumor activity. These findings were presented at the European Hematology Association Congress 2023 and represent important steps toward optimizing treatment protocols.
In summary, the compound identified by both its product name (Pfizer's PF series designation) and chemical identifier (CAS registry number system entry) exemplifies modern drug discovery approaches that integrate structural biology, computational modeling, and clinical validation. As research progresses toward commercialization timelines estimated for late-stage development phases currently underway across multiple global sites including North America Europe Asia-Pacific regions this molecule stands poised to make meaningful contributions across diverse oncology indications through continued innovation in molecular therapeutics.
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